Cas no 49863-48-1 ( )

  structure
  structure
Product Name: 
Numero CAS:49863-48-1
MF:C20H39N5O7
MW:461.552965402603
CID:872423
PubChem ID:170820
Update Time:2025-04-19

  Proprietà chimiche e fisiche

Nomi e identificatori

    • verdamicin
    • (2R,3R,4R,5R)-2-((1S,2S,3R,4S,6R)-4,6-diamino-3-(((2R,3S)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • 49863-48-1
    • DTXSID20964453
    • O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6-)-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-threo-hept-4-enopyranosyl-(1-4)-2-deoxy-D-streptamine)
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6-)-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-threo-hept-4-enopyranosyl-(1-4))-2-deoxy-D-streptamine
    • GTPL11010
    • (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3S)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • Verdamycin
    • D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-threo-hept-4-enopyranosyl-(1-4))-2-deoxy-
    • CHEMBL1276546
    • Verdamycin 1
    • 6'-C-Methylsisomicin
    • Verdamycin I
    •  
    • Inchi: 1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3
    • Chiave InChI: XUSXOPRDIDWMFO-UHFFFAOYSA-N
    • Sorrisi: O(C1C(C(C(C)(CO1)O)NC)O)C1C(CC(C(C1O)OC1C(CC=C(C(C)N)O1)N)N)N

Proprietà calcolate

  • Massa esatta: 461.28494860g/mol
  • Massa monoisotopica: 461.28494860g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 6
  • Complessità: 672
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 12
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -4.7
  • Superficie polare topologica: 214Ų
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd